Imidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of 2-aminopyridine with α-haloketones under basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the oxidative coupling of 2-aminopyridine with various coupling partners in the presence of oxidizing agents.
Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel without the need for intermediate isolation.
Industrial Production Methods: Industrial production methods often utilize scalable and efficient synthetic routes such as multicomponent reactions and oxidative coupling due to their high yields and simplicity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms of the imidazole and pyridine rings.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-2-carboxylic acid is recognized as a valuable heterocyclic scaffold in pharmaceutical chemistry . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The primary targets of this compound are therefore the bacterial cells causing tuberculosis.
Mode of Action
This compound interacts with its targets by inhibiting the growth of the tuberculosis bacteria . This inhibition is achieved through the compound’s interaction with the bacterial cells, leading to a reduction in their growth and multiplication .
Biochemical Pathways
This compound affects the biochemical pathways of the tuberculosis bacteria. It disrupts the normal functioning of the bacteria, thereby inhibiting their growth and multiplication . The downstream effects of this disruption include a reduction in the bacterial load and a halt in the progression of the disease .
Result of Action
The result of the action of this compound is a significant reduction in the bacterial load of tuberculosis bacteria . This leads to a halt in the progression of the disease and a potential cure for the patient. The molecular and cellular effects of the compound’s action involve the disruption of the normal functioning of the bacteria, leading to their eventual death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH level, temperature, and presence of other substances in the environment where the compound is administered. For instance, certain conditions may affect the compound’s stability, potentially altering its effectiveness. Therefore, it’s crucial to store and handle the compound under appropriate conditions to ensure its efficacy .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-2-carboxylic acid has been shown to interact with enzymes such as COX-1 and COX-2 . The compound binds to the active pockets of these enzymes, indicating a potential role in biochemical reactions .
Cellular Effects
This compound exhibits significant activity against various types of cells. For instance, it has shown inhibitory effects on the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . This suggests that the compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and potential enzyme inhibition or activation. For example, it preferentially inhibits COX-2, an enzyme involved in inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown long-lasting inhibitory effects on bovine Babesia parasites in vitro growth up to 4 days after treatment . This suggests that the compound has a degree of stability and may have long-term effects on cellular function.
Scientific Research Applications
Imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine: This compound has a similar fused bicyclic structure but with a pyrazine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrimidine: This compound features a pyrimidine ring fused to an imidazole ring.
Uniqueness: Imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogues .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-5-10-4-2-1-3-7(10)9-6/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLJLPDGSLZYEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64951-08-2 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64951-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | imidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What are the common synthetic approaches to Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives?
A1: Several methods have been developed for synthesizing these compounds. One approach involves reacting 2-aminopyridines with bromopyruvic acid, as demonstrated in a continuous flow synthesis method. [] Another strategy employs a one-pot, three-component reaction using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum's acid to create diversely substituted derivatives. [] Additionally, this compound hydrazides can be synthesized and further reacted with various benzaldehydes to yield N-(benzylidene)this compound hydrazide derivatives. [, ]
Q2: What biological activities have been reported for this compound derivatives?
A2: These compounds exhibit promising antimicrobial and anti-inflammatory properties. Studies have shown their effectiveness against various Candida species, including Candida albicans and Candida glabrata. [, ] Notably, their efficacy extends to both standard laboratory strains and clinical isolates. [, ] Research also suggests potential for these derivatives as anti-inflammatory agents, although detailed mechanisms remain to be elucidated. []
Q3: How does the structure of this compound derivatives influence their biological activity?
A3: While specific structure-activity relationships require further investigation, modifications to the core structure, particularly at the 2-carboxylic acid and the N-benzylidene substituents, appear to significantly impact activity. [, , ] For instance, incorporating various aryl groups on the hydrazide moiety influences the compound's interaction with potential targets, likely affecting its antifungal potency. []
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